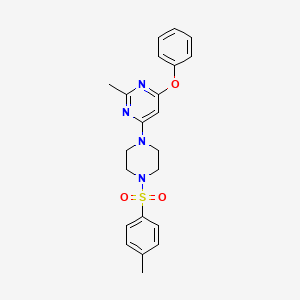

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine

Description

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a methyl group at position 2, a phenoxy substituent at position 4, and a 4-tosylpiperazinyl moiety at position 6. The tosyl (p-toluenesulfonyl) group on the piperazine ring enhances solubility and stability, while the phenoxy group may influence lipophilicity and receptor binding. This compound’s structural complexity positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors where pyrimidine scaffolds are prevalent.

Properties

IUPAC Name |

2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-17-8-10-20(11-9-17)30(27,28)26-14-12-25(13-15-26)21-16-22(24-18(2)23-21)29-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDJELDGZMKTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves a multi-step process. One common method includes the following steps:

Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the phenoxy group: This step often involves a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a halogenated pyrimidine.

Attachment of the tosylpiperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine derivative is tosylated and then attached to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenated compounds are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Research: This compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is explored for its potential use in the development of new materials and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

The following analysis compares 2-methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine with structurally related compounds, focusing on core heterocycles, substituents, synthetic parameters, and inferred biological activities.

Structural Analogues with Oxazolo[4,5-d]pyrimidine Cores

describes oxazolo[4,5-d]pyrimidine derivatives with 4-tosylpiperazinyl groups. For example:

- Compound 12 : 2-(4-Methylphenyl)-5-phenyl-7-(4-tosylpiperazin-1-yl)oxazolo[4,5-d]pyrimidine (m.p. 261–263°C, yield 72%).

Key Differences :

- Core Heterocycle : The oxazolo-pyrimidine fusion introduces an additional oxygen atom, altering electronic properties and steric bulk compared to the simple pyrimidine core of the target compound.

- Substituents: Compound 12 lacks the phenoxy group but includes a 4-methylphenyl group, which may reduce polarity compared to the target compound’s phenoxy substituent.

Pyridazinone Derivatives with Piperazine Substituents

highlights pyridazin-3(2H)-ones with piperazinylpropyl chains, such as those synthesized by Murty et al. (e.g., 4-(aryl)-6-phenyl-2-[3-(4-substituted-piperazinyl)propyl]pyridazin-3(2H)-ones).

Key Differences :

- Substituent Linkage : A propyl spacer connects the piperazine to the core in Murty’s compounds, whereas the target compound directly attaches the piperazine via position 6.

Pyrimidine Analogues with Piperidine/Piperazine Groups

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (–4): Features a piperidine ring (one nitrogen) instead of piperazine (two nitrogens), with an amine at position 2.

- 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine (): Substitutes piperidine for piperazine and includes a methoxymethyl group at position 4.

Key Differences :

- Nitrogen Content : Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity and altering basicity.

Implications : Piperidine-containing analogues may exhibit reduced solubility but improved blood-brain barrier penetration compared to piperazine derivatives.

Biological Activity

2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine core substituted with a phenoxy group and a tosylpiperazine moiety. This specific arrangement is believed to contribute to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-phenoxypyrimidine |

| Molecular Formula | C22H24N4O3S |

| CAS Number | 946233-52-9 |

The biological activity of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator within specific biochemical pathways, although detailed mechanisms remain under investigation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting neurological functions.

- Receptor Modulation: It may interact with receptors associated with pain and inflammation, suggesting anti-inflammatory properties.

Anticancer Activity

Research indicates that 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine exhibits promising anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

Another area of interest is its neuroprotective potential. Studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

-

Study on Anticancer Activity:

- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cell lines.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, indicating strong anticancer potential.

-

Neuroprotection Study:

- Objective: Assess the protective effects against oxidative stress in neuronal cells.

- Findings: The compound decreased reactive oxygen species (ROS) levels and improved cell survival rates in oxidative stress models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Methyl-4-phenoxy-6-(4-tosylpiperazin-1-yl)pyrimidine, it is useful to compare it with similar compounds:

| Compound | Activity |

|---|---|

| 2-(4-Phenylpiperazin-1-yl)pyrimidine | Acetylcholinesterase inhibitor |

| Triazole-pyrimidine hybrids | Neuroprotective and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.